[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid heterocyclic molecule combining oxazole and triazole moieties. Its structure features a 2-ethoxyphenyl-substituted oxazole core linked via a methyl ester to a 1,2,3-triazole ring bearing a 3-fluoro-4-methylphenyl group. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating analog-based comparisons.
Properties
IUPAC Name |
[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O4/c1-5-31-21-9-7-6-8-18(21)23-26-20(16(4)33-23)13-32-24(30)22-15(3)29(28-27-22)17-11-10-14(2)19(25)12-17/h6-12H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEBJGVBWKPFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in immunomodulation and anti-inflammatory responses. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
The compound has the following chemical properties:
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341 Da
- LogP : 3.1
- Polar Surface Area : 65 Å
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 0
These properties suggest a moderate lipophilicity and potential for cellular membrane permeability, which are critical for biological activity.
Immunomodulatory Effects
Research indicates that isoxazole derivatives, including this compound, exhibit significant immunomodulatory properties. Isoxazole derivatives have been classified into various categories based on their effects on immune functions:
- Inhibition of Humoral Immune Response : Similar compounds have shown the ability to inhibit the humoral immune response in vitro. For instance, a study demonstrated that 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide suppressed TNFα production in human blood cultures .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory activity. Isoxazole derivatives have been reported to lower carrageenan-induced paw edema in animal models, indicating their efficacy as anti-inflammatory agents .
Table 1: Summary of Biological Activities of Related Isoxazole Derivatives
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. The presence of the isoxazole ring has been linked to enhanced immunological activities. Studies employing Density Functional Theory (DFT) have correlated molecular properties with biological effects, revealing that specific substitutions on the isoxazole ring can significantly influence its immunomodulatory capabilities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the oxazole and triazole rings. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding affinity to hydrophobic targets (e.g., microbial enzymes) but may reduce solubility .
- Ethoxy Substituents : Improve solubility and metabolic stability compared to halogens, as seen in analogs like the 4-ethoxyphenyl derivative .
- Fluorine Incorporation : The 3-fluoro-4-methylphenyl group in the target compound likely increases metabolic stability and bioavailability, similar to fluorinated triazoles in and .
Structural Characterization
- NMR Spectroscopy : Used extensively in and to confirm substituent positions and purity .
Preparation Methods
Van Leusen Oxazole Synthesis
The oxazole core is constructed via the van Leusen reaction, which employs tosylmethylisocyanide (TosMIC) 25 and 2-ethoxybenzaldehyde as key reactants. The reaction proceeds under basic conditions (K₂CO₃ in methanol) at reflux (60–80°C) to yield 5-methyl-2-(2-ethoxyphenyl)-1,3-oxazole.
Mechanism :
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Deprotonation of TosMIC generates a reactive isocyanide intermediate.
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Nucleophilic attack on the aldehyde carbonyl forms an oxazoline intermediate.
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Elimination of toluenesulfinic acid (-TosH) produces the oxazole ring.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol | 78 |
| Temperature (°C) | 70 | 78 |
| Reaction Time (h) | 12 | 78 |
| Base | K₂CO₃ | 78 |
Subsequent bromination of the 4-methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ yields [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl bromide, a critical intermediate for coupling.
Synthesis of the Triazole Moiety: 1-(3-Fluoro-4-Methylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole fragment is synthesized via click chemistry:
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Azide Preparation : 3-Fluoro-4-methylaniline is diazotized with NaNO₂/HCl at 0–5°C and treated with NaN₃ to form 3-fluoro-4-methylphenyl azide.
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Alkyne Preparation : Methyl propiolate is reacted with methylamine to form 5-methyl-1H-1,2,3-triazole-4-carboxylate.
Cycloaddition Reaction :
The azide and alkyne undergo Cu(I)-catalyzed [3+2] cycloaddition in tert-butanol/H₂O (1:1) with sodium ascorbate and CuSO₄ at 25°C for 24 hours.
Yield Optimization :
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuSO₄/Na Ascorbate | t-BuOH/H₂O | 25 | 85 |
| CuI | DMF | 50 | 72 |
Conjugation of Oxazole and Triazole Moieties
Nucleophilic Substitution
The oxazole-derived bromide reacts with the triazole carboxylate salt (generated via saponification with NaOH) in anhydrous DMF under N₂ atmosphere:
Reaction Conditions :
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Solvent : DMF
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Temperature : 60°C
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Duration : 48 hours
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Yield : 68% after purification by silica gel chromatography (ethyl acetate/hexane, 3:7).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Synthesis
A tandem approach combines oxazole formation and triazole conjugation in a single reactor:
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Van Leusen reaction to form the oxazole.
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Direct bromination and CuAAC without intermediate isolation.
Advantages : Reduced purification steps.
Challenges : Lower overall yield (52%) due to side reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves sequential heterocyclic ring formation. For the oxazole moiety, 2-ethoxyphenyl precursors are condensed with methyl-substituted acetylating agents under dehydrating conditions (e.g., p-toluenesulfonic acid in toluene) . The triazole ring is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-fluoro-4-methylphenyl azide derivatives. Reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect regioselectivity and yield .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze aromatic proton environments (δ 6.8–8.2 ppm for fluorophenyl and ethoxyphenyl groups) and methyl group splitting patterns .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~508.18) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the triazole-oxazole linkage .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli) . For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioavailability while retaining activity?
- Methodological Answer :
- Derivatization : Replace the methyl ester with a prodrug moiety (e.g., ethyl glycinate) to improve solubility .
- SAR Studies : Systematically vary the ethoxyphenyl substituent (e.g., replace -OEt with -CF₃) and assess logP values via HPLC .
- In silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., CYP450 isoforms) .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Standardize Assays : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-Analysis : Pool data from independent studies (e.g., antimicrobial IC₅₀ ranges) and apply statistical tools (ANOVA) to identify outliers .
- Mechanistic Studies : Use fluorescence polarization to validate target binding affinity discrepancies .
Q. What advanced techniques characterize its metabolic stability in preclinical models?
- Methodological Answer :
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Isotope Labeling : Synthesize a ¹⁴C-labeled analog to track excretion pathways in rodent models .
- Pharmacokinetic Profiling : Measure half-life (t₁/₂) and AUC in plasma after IV/oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
